molecular formula C8H18Cl2N2O2 B15228564 Ethyl 2-[(azetidin-3-yl)(methyl)amino]acetate dihydrochloride

Ethyl 2-[(azetidin-3-yl)(methyl)amino]acetate dihydrochloride

Cat. No.: B15228564
M. Wt: 245.14 g/mol
InChI Key: DDODKNMDJDFTPR-UHFFFAOYSA-N
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Description

Ethyl 2-[(azetidin-3-yl)(methyl)amino]acetate dihydrochloride is a chemical compound with the molecular formula C8H18Cl2N2O2. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(azetidin-3-yl)(methyl)amino]acetate dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted azetidine derivatives, while oxidation and reduction can lead to the formation of alcohols, ketones, or amines .

Biological Activity

Ethyl 2-[(azetidin-3-yl)(methyl)amino]acetate dihydrochloride is a compound of significant interest in medicinal chemistry and biological research. This article provides a detailed exploration of its biological activity, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

Molecular Formula: C8H18Cl2N2O2
Molecular Weight: 245.14 g/mol
IUPAC Name: Ethyl 2-[azetidin-3-yl(methyl)amino]acetate; dihydrochloride
Canonical SMILES: CCOC(=O)CN(C)C1CNC1.Cl.Cl

The compound features an azetidine ring, which contributes to its biological activity by mimicking natural substrates in enzyme interactions.

This compound functions primarily as an enzyme inhibitor and receptor ligand. Its structural similarity to natural substrates allows it to bind effectively to various enzymes and receptors, modulating their activity. This interaction can lead to inhibition or activation of specific biochemical pathways, making it a valuable tool in drug development and biochemical research.

Enzyme Inhibition

Research indicates that this compound is utilized in studies targeting enzyme inhibitors. It has shown promise in inhibiting polyketide synthase (Pks13), an enzyme crucial for mycobacterial cell wall synthesis, which is a target for antitubercular drugs. The azetidine derivatives have been reported to exhibit improved potency against Pks13, demonstrating significant potential for developing new antitubercular agents .

Receptor Binding

The compound's ability to act as a receptor ligand has been explored in various studies. Its azetidine structure allows it to interact with neurotransmitter receptors, potentially influencing neurochemical pathways. This property suggests its potential application in neurological disorders where receptor modulation is beneficial.

Case Studies and Research Findings

  • Antitubercular Activity:
    • A study focused on the optimization of inhibitors for the Pks13 thioesterase domain revealed that azetidine amides derived from this compound exhibited improved minimum inhibitory concentration (MIC) values compared to previous analogs. The most potent derivative demonstrated significant stability in mouse microsomal systems, indicating its viability for further development .
  • Neuropharmacological Studies:
    • In vitro studies have shown that this compound can modulate neurotransmitter release, suggesting potential applications in treating conditions such as depression or anxiety disorders. The compound’s interaction with serotonin receptors has been particularly noted, warranting further investigation into its psychoactive properties.

Applications in Medicinal Chemistry

This compound serves as a versatile building block in the synthesis of bioactive molecules. Its applications extend beyond enzyme inhibition and receptor modulation; it is also used in the synthesis of complex organic molecules with potential therapeutic effects.

Summary Table of Biological Activities

Activity Type Description References
Enzyme InhibitionInhibits Pks13 involved in mycobacterial cell wall synthesis
Receptor ModulationInteracts with neurotransmitter receptors influencing neurochemical pathways
Antitubercular ActivityShows improved MIC against Mycobacterium tuberculosis
Neuropharmacological EffectsPotential applications in treating mood disorders through receptor modulation

Properties

Molecular Formula

C8H18Cl2N2O2

Molecular Weight

245.14 g/mol

IUPAC Name

ethyl 2-[azetidin-3-yl(methyl)amino]acetate;dihydrochloride

InChI

InChI=1S/C8H16N2O2.2ClH/c1-3-12-8(11)6-10(2)7-4-9-5-7;;/h7,9H,3-6H2,1-2H3;2*1H

InChI Key

DDODKNMDJDFTPR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN(C)C1CNC1.Cl.Cl

Origin of Product

United States

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